(Z)-6-((3-methylbut-2-en-1-yl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one
Description
The compound (Z)-6-((3-methylbut-2-en-1-yl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative with a Z-configuration. Its structure features:
- A benzofuran-3(2H)-one core, which is a bicyclic system combining a benzene ring fused with a furanone moiety.
- A (5-methylfuran-2-yl)methylene group at position 2, introducing a heteroaromatic furan substituent with a methyl group at the 5-position.
This compound’s structural uniqueness lies in the combination of a furan-based benzylidene substituent and a prenyloxy chain, differentiating it from analogs with methoxy or chlorophenyl groups.
Properties
IUPAC Name |
(2Z)-6-(3-methylbut-2-enoxy)-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-12(2)8-9-21-14-6-7-16-17(10-14)23-18(19(16)20)11-15-5-4-13(3)22-15/h4-8,10-11H,9H2,1-3H3/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPXAPHPTMZFDT-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC=C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC=C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analog Overview
Four structurally related benzofuran-3(2H)-one derivatives are compared (Table 1):
Substituent Analysis
C2 Substituents
- Target vs. Analog 1/2/4 : The target’s (5-methylfuran-2-yl)methylene group replaces methoxy-substituted benzylidenes (Analogs 1, 2, 4). Furan’s electron-deficient nature may reduce π-π stacking compared to methoxybenzylidenes but could engage in hydrogen bonding via the oxygen atom .
- Target vs. Analog 3 : Both share the furan-based C2 substituent, suggesting similar electronic profiles .
C6 Substituents
- Target vs. Analog 2: Identical 3-methylbut-2-enoxy groups imply comparable lipophilicity and metabolic stability .
- Target vs.
- Target vs. Analog 1/4 : Methoxy (Analog 1) and hydroxy (Analog 4) groups at C6 are smaller and more polar, likely reducing membrane permeability compared to the prenyloxy chain .
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